molecular formula C9H6N2O3 B1445782 3-(Furan-2-yl)pyrazine-2-carboxylic acid CAS No. 1822827-80-4

3-(Furan-2-yl)pyrazine-2-carboxylic acid

Cat. No. B1445782
CAS RN: 1822827-80-4
M. Wt: 190.16 g/mol
InChI Key: XUJJTKKQJVSHTQ-UHFFFAOYSA-N
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Description

“3-(Furan-2-yl)pyrazine-2-carboxylic acid” is a chemical compound with the molecular formula C9H6N2O3 and a molecular weight of 190.16 . It is a derivative of pyrazine, which is a class of compounds known for their versatility in pharmacological activity .


Synthesis Analysis

The synthesis of furan derivatives has been a topic of interest in recent years. A switch from traditional resources such as crude oil to biomass has been observed in the chemical industry . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The synthesis of furan compounds involves a variety of catalysts and transformations .


Molecular Structure Analysis

The molecular structure of “3-(Furan-2-yl)pyrazine-2-carboxylic acid” can be inferred from its molecular formula C9H6N2O3. It contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a furan ring, which is a five-membered aromatic ring with an oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving furan derivatives are diverse and complex. The oligomerization of these compounds can proceed through the addition of hydrated derivatives, leading to the formation of ether or ester bonds . In some cases, side processes of decarboxylation can also occur .

Scientific Research Applications

Antimicrobial Activity

3-(Furan-2-yl)pyrazine-2-carboxylic acid: derivatives have been studied for their antimicrobial properties. Research indicates that these compounds demonstrate good antimicrobial activity against yeast-like fungi Candida albicans at a concentration of 64 µg/mL . This suggests potential use in developing new antimicrobial agents, particularly for fungal infections.

Organic Synthesis

The compound’s structure is conducive to various organic synthesis applications. It can participate in reactions such as hydroarylation , which is useful in creating complex organic molecules. This has implications for synthesizing pharmaceuticals and other biologically active molecules.

Antifungal Agents

Compounds derived from 3-(Furan-2-yl)pyrazine-2-carboxylic acid have shown antifungal activity, particularly against Trichophyton mentagrophytes . This opens up avenues for the development of new antifungal treatments.

Biomass Conversion

The furan ring in 3-(Furan-2-yl)pyrazine-2-carboxylic acid is a motif commonly derived from biomass, such as furfural and 5-hydroxymethylfurfural (5-HMF) . This makes it a candidate for research into biomass conversion technologies, which aim to create sustainable chemical feedstocks.

Future Directions

The future directions in the research of furan derivatives involve the exploration of their synthetic pathways and biological activities . There is a growing interest in the development of bio-based materials from biomass via furan platform chemicals .

properties

IUPAC Name

3-(furan-2-yl)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9(13)8-7(10-3-4-11-8)6-2-1-5-14-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJJTKKQJVSHTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Furan-2-yl)pyrazine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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